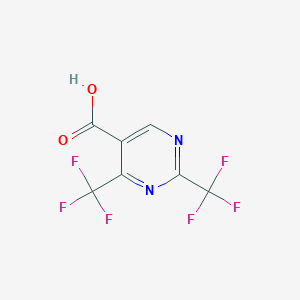

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid

Description

Properties

IUPAC Name |

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6N2O2/c8-6(9,10)3-2(4(16)17)1-14-5(15-3)7(11,12)13/h1H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKDOFTFCXTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441503 | |

| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-46-6 | |

| Record name | 2,4-Bis(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Pyrimidines

The introduction of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] The unique electronic properties of the CF3 group—high electronegativity, metabolic stability, and its ability to modulate lipophilicity—can profoundly enhance the pharmacological profile of drug candidates. Pyrimidine derivatives, in particular, are of immense interest due to their prevalence in biologically active molecules, including anticancer and antiviral agents.[2] The target molecule, 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, leveraging the synergistic effects of the pyrimidine core and two trifluoromethyl substituents. This guide provides a comprehensive overview of a robust synthetic strategy for its preparation, grounded in established chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Cyclocondensation: Formation of the pyrimidine ring system to yield ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This strategy is predicated on the well-established reactivity of amidines in forming pyrimidine rings and the straightforward nature of ester hydrolysis.

Part 1: Synthesis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate via Cyclocondensation

The cornerstone of this synthesis is the cyclocondensation reaction between trifluoroacetamidine and a suitable three-carbon electrophilic partner. Diethyl 2-(ethoxymethylene)malonate is an ideal candidate for this role, as it provides the necessary carbon backbone for the pyrimidine ring and the precursor to the C5-carboxylic acid functionality.

Reaction Scheme:

Caption: Overall scheme for the cyclocondensation reaction.

Causality Behind Experimental Choices:

-

Trifluoroacetamidine: This serves as the N-C-N fragment of the pyrimidine ring. The trifluoromethyl group is highly electron-withdrawing, which influences the reactivity of the amidine. It is typically used as its hydrochloride salt and generated in situ or used directly.

-

Diethyl 2-(ethoxymethylene)malonate: This molecule is a versatile C3 synthon. The ethoxymethylene group provides a reactive site for initial nucleophilic attack by the amidine, and the two ester groups facilitate the subsequent cyclization.

-

Base (Sodium Ethoxide): A base is crucial to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. Sodium ethoxide is a suitable choice when ethanol is used as the solvent.

-

Solvent (Ethanol): Ethanol is a common solvent for this type of condensation reaction. It readily dissolves the reactants and the sodium ethoxide base.

Detailed Experimental Protocol:

Step 1a: Preparation of Trifluoroacetamidine (from Trifluoroacetamide)

-

Note: Trifluoroacetamidine can be prepared from trifluoroacetamide. A common method involves dehydration to trifluoroacetonitrile followed by reaction with ammonia.[3]

Step 1b: Cyclocondensation Reaction

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol (100 mL).

-

Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol to generate a solution of sodium ethoxide. Allow the sodium to react completely.

-

To the sodium ethoxide solution, add trifluoroacetamidine hydrochloride (15.0 g, 0.1 mol). Stir the mixture for 15 minutes.

-

Add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) dropwise to the reaction mixture.[4][5][6]

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate.

| Parameter | Value | Rationale |

| Reactants | Trifluoroacetamidine HCl, Diethyl 2-(ethoxymethylene)malonate | Provides the N-C-N and C-C-C backbones for the pyrimidine ring. |

| Base | Sodium Ethoxide in Ethanol | Deprotonates the amidine to its active form. |

| Solvent | Anhydrous Ethanol | Good solvent for reactants and base. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 12-18 hours | Allows for the reaction to proceed to completion. |

Part 2: Hydrolysis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidic workup is a common and effective method.

Reaction Scheme:

Caption: General scheme for the hydrolysis of the ethyl ester.

Causality Behind Experimental Choices:

-

Base (Sodium Hydroxide or Potassium Hydroxide): The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond.

-

Solvent (Water/Ethanol mixture): A mixture of water and a co-solvent like ethanol is often used to ensure the solubility of the organic ester in the aqueous basic solution.

-

Acid (Hydrochloric Acid): After the basic hydrolysis is complete, the reaction mixture contains the sodium or potassium salt of the carboxylic acid. Acidification is necessary to protonate the carboxylate anion and isolate the free carboxylic acid.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (14.4 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).

-

Add sodium hydroxide (4.0 g, 0.1 mol) to the solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

| Parameter | Value | Rationale |

| Reactant | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | Ester precursor to the desired carboxylic acid. |

| Reagent | Sodium Hydroxide | Nucleophile for saponification. |

| Solvent | Ethanol/Water | Co-solvent system to facilitate the reaction. |

| Temperature | Reflux | Accelerates the rate of hydrolysis. |

| Workup | Acidification with HCl | Protonates the carboxylate to yield the final product. |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the proton at the C6 position of the pyrimidine ring and a broad singlet for the carboxylic acid proton, typically in the 10-13 ppm range.[7]

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm), the carbons of the pyrimidine ring, and the carbons of the trifluoromethyl groups (as quartets due to C-F coupling).[7]

-

¹⁹F NMR: A singlet corresponding to the two equivalent CF3 groups is expected.

-

-

Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid dimer will be observed in the range of 2500-3300 cm⁻¹, and a strong C=O stretch will appear around 1700-1725 cm⁻¹.[7]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₇H₂F₆N₂O₂ should be observed.

Conclusion

The synthetic route detailed in this guide provides a logical and robust pathway for the preparation of this compound. By employing a classical cyclocondensation reaction followed by a standard ester hydrolysis, this valuable building block can be accessed in a predictable and efficient manner. The experimental protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers in their synthetic endeavors. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrimidine derivatives, highlighting the versatility of this synthetic strategy.

References

-

PrepChem. Synthesis of Diethyl Ethoxymethylenemalonate. [Link]

-

The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact. [Link]

- CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH. [Link]

-

Malonates in Cyclocondensation Reactions. PMC - NIH. [Link]

- CN102786440A - Preparation method of trifluoroacetamidine.

-

(PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

-

Synthesis of xanthine carboxylate amides from 5,6‐diaminouracil, aromatic aldehydes. [Link]

-

Synthesis of trifluoroacetamide. PrepChem.com. [Link]

-

Trifluoroacetamides. Organic Chemistry Portal. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office - EP 1054004 A1. [Link]

- EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.

-

Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. [Link]

-

(PDF) Investigation on possibility of rearrangement of pyrimidine-5-carboxylic acid esters. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. [Link]

Sources

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. CN102786440A - Preparation method of trifluoroacetamidine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid CAS number 188781-46-6

An In-Depth Technical Guide to 2,4-bis(Trifluoromethyl)pyrimidine-5-carboxylic acid (CAS: 188781-46-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the pyrimidine core profoundly influences the molecule's physicochemical properties and reactivity, making it a valuable scaffold. This document details its properties, a validated synthetic approach, reactivity profile, key applications with a focus on its role in targeted protein degradation, and robust analytical methodologies for its characterization. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecule in their research and development programs.

Introduction and Strategic Importance

This compound is a synthetic organic compound featuring a pyrimidine ring substituted with two trifluoromethyl groups and a carboxylic acid functional group. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The strategic placement of two such groups on the pyrimidine ring creates a highly electron-deficient aromatic system, which imparts unique reactivity and conformational properties.

Its primary value lies in its utility as a versatile building block. Commercial suppliers have categorized it as a "Protein Degrader Building Block," indicating its direct applicability in the synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[2] Furthermore, the broader class of trifluoromethyl-substituted pyrimidines has been extensively explored for various therapeutic targets, including as Epidermal Growth Factor Receptor (EGFR) inhibitors and Cyclin-Dependent Kinase (CDK) inhibitors, underscoring the privileged nature of this scaffold in oncology and beyond.[3][4][5] This guide serves to consolidate the technical knowledge surrounding this compound, enabling its effective application in advanced chemical synthesis.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning reactions, purification, and formulation studies.

| Property | Value | Reference |

| CAS Number | 188781-46-6 | [6] |

| Molecular Formula | C₇H₂F₆N₂O₂ | [2] |

| Molecular Weight | 260.09 g/mol | [2] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | [7] |

| Canonical SMILES | C1(=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O) | [6] |

| InChI Key | RUHKDOFTFCXTBX-UHFFFAOYSA-N | [6] |

| Storage | Room temperature or 2-8°C | [2] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The pathway involves an initial cyclocondensation reaction to form the pyrimidine ring, followed by saponification of the resulting ester.

Caption: Plausible two-step synthesis of the target compound.

Protocol 1: Synthesis via Ester Hydrolysis

This protocol describes the saponification of the ethyl ester precursor.

A. Causality and Experimental Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental transformation. Saponification, using a strong base like Sodium Hydroxide (NaOH), is chosen for its efficiency and irreversibility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic ester carbonyl. The use of a co-solvent system like water/THF ensures the solubility of both the inorganic base and the organic ester. An acidic workup is critical to protonate the resulting carboxylate salt to yield the final carboxylic acid product.

B. Step-by-Step Methodology:

-

Dissolution: To a solution of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add sodium hydroxide (1.5 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 1M hydrochloric acid (HCl) until the pH of the solution is ~2-3. A precipitate should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification & Validation: Purify the crude solid by recrystallization or column chromatography. The final product's identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Reactivity Profile and Synthetic Utility

The molecule's reactivity is dominated by the interplay between the carboxylic acid group and the highly electron-deficient pyrimidine ring.

-

Carboxylic Acid Group: This is the primary handle for synthetic elaboration. It readily undergoes standard transformations, most notably amide bond formation . This reaction is central to its use as a building block for linking to other molecules, such as amine-containing fragments in PROTACs or kinase inhibitors.

-

Pyrimidine Ring: The two CF₃ groups render the ring exceptionally electron-poor. This has two major consequences:

-

Deactivation towards Electrophilic Attack: The ring is highly resistant to electrophilic aromatic substitution.

-

Activation towards Nucleophilic Attack: The ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly if a suitable leaving group were present at the C6 position. The C6 proton is also significantly acidic compared to a standard pyrimidine proton.

-

Protocol 2: Standard Amide Coupling (HATU-mediated)

This protocol details a reliable method for coupling the title compound with a primary or secondary amine.

A. Causality and Experimental Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior coupling reagent that minimizes side reactions and racemization (for chiral amines). It acts by forming a highly reactive O-acylisourea intermediate with the carboxylic acid. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the amine salt without competing in the reaction.

B. Workflow Diagram:

Caption: Standard workflow for HATU-mediated amide coupling.

Key Applications in Drug Discovery

The unique combination of a reactive handle (carboxylic acid) and a metabolically robust, electron-deficient core makes this compound a high-value intermediate.

A. Building Block for Targeted Protein Degraders (PROTACs)

The designation as a "Protein Degrader Building Block" is its most prominent application.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. This compound can serve as a complex and rigid linker component or as part of the warhead that binds to the protein of interest. The carboxylic acid allows for covalent attachment to either the E3 ligase ligand or the target-binding moiety.

Caption: Role as a versatile component in PROTAC design.

B. Scaffold for Kinase and Enzyme Inhibitors

The pyrimidine core is a cornerstone of many kinase inhibitors. The dual trifluoromethyl substitution can be exploited to achieve potent and selective inhibition by engaging with specific hydrophobic pockets or forming unique hydrogen bond interactions within an enzyme's active site. Patents related to similar structures have identified them as CDK inhibitors, suggesting this core is suitable for developing anti-cancer agents.[4][5] The carboxylic acid can be used to form key interactions with basic residues (like lysine or arginine) in an active site or serve as an attachment point for vectors to improve solubility or cell permeability.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.

A. Spectroscopic Data (Expected)

While actual spectra depend on the specific instrument and conditions, the following are the expected key signals for successful synthesis:

| Technique | Expected Observations |

| ¹H NMR | A single singlet in the aromatic region (δ 9.0-9.5 ppm) corresponding to the C6-H. A very broad singlet at >10 ppm for the carboxylic acid proton. |

| ¹³C NMR | Signals for two distinct CF₃ carbons (quartets due to ¹JC-F coupling), four distinct pyrimidine ring carbons, and one carbonyl carbon. |

| ¹⁹F NMR | Two distinct signals (singlets or closely coupled peaks) for the two non-equivalent CF₃ groups, likely between -60 to -80 ppm. |

| Mass Spec (ESI-) | A strong signal for the [M-H]⁻ ion at m/z ≈ 259.00. |

B. Chromatographic Purity Assessment

Purity should be assessed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Method: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended. The modifier ensures the carboxylic acid is protonated for good peak shape.[9]

-

Detection: UV detection (e.g., at 254 nm) and/or mass spectrometry.

-

Acceptance Criteria: Purity should be ≥95%, preferably ≥98%, for use in drug discovery applications.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Toxicology: No specific toxicological data is available.[10] However, fluorinated organic acids should be treated as potentially harmful and irritating.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C to ensure long-term stability.[2]

Conclusion

This compound (CAS 188781-46-6) is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique electronic properties, conferred by the dual trifluoromethyl substitution, combined with the synthetic versatility of the carboxylic acid group, make it an exceptionally valuable building block. Its demonstrated relevance in the cutting-edge field of targeted protein degradation, along with its potential as a scaffold for kinase inhibitors, ensures its continued and growing importance in the development of next-generation therapeutics. The protocols and data presented in this guide provide a robust framework for scientists to confidently incorporate this powerful molecule into their synthetic and drug discovery endeavors.

References

-

Chemspace. This compound - C7H2F6N2O2. Available at: [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]

-

OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

-

PubChem. 2-(Trifluoromethoxy)pyrimidine-5-carboxylic acid. Available at: [Link] (Note: Data for a related compound).

-

PubChemLite. 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. Available at: [Link]

- Google Patents. US8598186B2 - CDK inhibitors.

- Google Patents. US10914681B2 - Functional material including metal-organic framework.

-

PubChem. CDK inhibitors - Patent US-8598197-B2. Available at: [Link]

-

CP Lab Safety. 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram. Available at: [Link]

-

PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

ResearchGate. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

-

PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available at: [Link]

-

PubMed Central (PMC). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]

- 5. CDK inhibitors - Patent US-8598197-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - C7H2F6N2O2 | CSSS00016997577 [chem-space.com]

- 7. 188781-46-6|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - 2,4-bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester (C9H6F6N2O2) [pubchemlite.lcsb.uni.lu]

- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and materials science. By leveraging data from analogous structures and established chemical principles, this document elucidates its synthesis, structural features, and potential for further chemical exploration.

Introduction: The Significance of Fluorinated Pyrimidines

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyrimidine derivatives are of immense interest due to their presence in nucleobases and their wide-ranging pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound combines these key features, making it a valuable synthon for the development of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | This compound | - |

| CAS Number | 188781-46-6 | [1][2][3] |

| Molecular Formula | C₇H₂F₆N₂O₂ | [1][2][3] |

| Molecular Weight | 260.09 g/mol | [1][3] |

| Canonical SMILES | C1(=C(C(=NC(=N1)C(F)(F)F)C(F)(F)F)C(=O)O) | [2] |

| InChI Key | RUHKDOFTFCXTBX-UHFFFAOYSA-N | [2] |

| Physical Form | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available. Expected to be a solid with a relatively high melting point due to the rigid aromatic core and potential for hydrogen bonding. | - |

| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | - |

| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and alcohols. | General principles of solubility |

| pKa | Not available. The presence of two strongly electron-withdrawing trifluoromethyl groups is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid. | Chemical principles |

Synthesis and Mechanistic Considerations

While a direct, step-by-step synthesis for this compound is not explicitly detailed in the reviewed literature, a highly plausible synthetic route can be inferred from the preparation of its ethyl ester, ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (CAS 188781-15-9). The final step would be the hydrolysis of this ester.

Proposed Synthetic Pathway

The synthesis likely proceeds through a multi-step sequence, starting from precursors that introduce the trifluoromethyl groups and build the pyrimidine ring, followed by the formation of the carboxylic acid moiety. A plausible retro-synthetic analysis suggests a pathway involving the cyclocondensation of a trifluoromethylated amidine with a suitably functionalized three-carbon unit, followed by further elaboration. A key intermediate is likely a di-halogenated pyrimidine, which allows for the introduction of the trifluoromethyl groups.

A related synthesis for 2,4-dichloro-5-(trifluoromethyl)pyrimidine has been described, which starts from uracil[4]. This highlights a common strategy of building the pyrimidine core first and then introducing the trifluoromethyl and other functional groups.

Experimental Protocol: Hydrolysis of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

This proposed protocol is based on standard procedures for the hydrolysis of esters, particularly those on electron-deficient aromatic rings.

Materials:

-

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or a similar polar aprotic solvent

-

Water

-

Hydrochloric acid (HCl) (e.g., 1 M solution)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of THF and water.

-

Saponification: Add an aqueous solution of LiOH or NaOH (typically 1.1 to 1.5 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Remove the organic solvent (THF) under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Choice of Base: LiOH or NaOH are strong bases that effectively catalyze the hydrolysis of the ester. LiOH is often preferred for its better solubility in mixed aqueous-organic solvent systems.

-

Solvent System: A mixture of THF and water ensures that both the ester (which may have limited water solubility) and the hydroxide salt are in the same phase, facilitating the reaction.

-

Acidification: Acidification is crucial to protonate the carboxylate salt formed during the reaction, yielding the desired carboxylic acid which can then be extracted into an organic solvent.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on data from analogous compounds and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A single proton environment is expected for the pyrimidine ring proton at the 6-position. Due to the strong electron-withdrawing effect of the adjacent trifluoromethyl and carboxylic acid groups, this proton is expected to be significantly deshielded and appear as a singlet in the downfield region of the spectrum, likely between δ 9.0 and 9.5 ppm.

-

The carboxylic acid proton will appear as a broad singlet at a chemical shift greater than δ 10 ppm, and its position will be dependent on the solvent and concentration.

¹³C NMR:

-

The spectrum will be characterized by the presence of quartets for the trifluoromethyl carbons due to coupling with the fluorine atoms.

-

The carbon atoms of the pyrimidine ring will appear in the aromatic region (δ 110-170 ppm). The carbons attached to the trifluoromethyl groups will show quartet splitting.

-

The carboxylic acid carbonyl carbon will be observed in the downfield region, typically around δ 160-170 ppm.

¹⁹F NMR:

-

Two distinct signals are expected for the two trifluoromethyl groups at the 2- and 4-positions, as they are in different chemical environments. These signals will appear as singlets in the typical chemical shift range for trifluoromethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[5]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

-

C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the C-F stretching vibrations of the trifluoromethyl groups.

-

Aromatic C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region will correspond to the stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of small molecules such as CO₂, CO, and HF.[6][7] The pyrimidine ring itself is relatively stable, and fragments containing this core are likely to be observed.

Molecular Reactivity and Synthetic Potential

The two strongly electron-withdrawing trifluoromethyl groups significantly influence the reactivity of the pyrimidine ring, making it highly electron-deficient.

-

Nucleophilic Aromatic Substitution: The pyrimidine ring is activated towards nucleophilic attack. This allows for the displacement of suitable leaving groups, although in this case, the trifluoromethyl groups are generally stable.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This makes this compound a versatile building block for introducing the bis(trifluoromethyl)pyrimidine moiety into larger molecules. This is particularly relevant in drug discovery, where the formation of amide bonds is a common strategy for creating libraries of potential drug candidates.[8][9]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as:

-

Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs. The introduction of trifluoromethyl groups can enhance the efficacy and pharmacokinetic properties of these compounds.[1][10]

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.

-

Materials Science: The unique electronic properties of the bis(trifluoromethyl)pyrimidine core make it an interesting component for the design of novel organic materials with applications in electronics and optics.

Visualization of Key Structures and Workflows

Molecular Structure

Caption: 2D representation of this compound.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target molecule.

Conclusion

This compound stands out as a highly functionalized and synthetically versatile building block. Its unique combination of a pyrimidine core, two activating trifluoromethyl groups, and a reactive carboxylic acid handle makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicine and materials science. While detailed experimental data for the compound itself is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and further utilization based on established chemical principles and data from closely related analogues.

References

- Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. US20140135497A1.

- Salem, M. A. I., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Chemspace. This compound. [Link]

-

CP Lab Safety. 2, 4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid, 1 gram. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. [Link]

- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.

- Gershon, H., & Grefig, A. T. (1984). Pyrimidines. 7. A study of the chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline. Journal of Heterocyclic Chemistry, 21(4), 1161-1167.

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 188781-46-9 Name: 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester. [Link]

- Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The mass spectral fragmentation behavior of pyridine carboxylic and thiocarboxylic acid esters.

- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.

-

Amerigo Scientific. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (97%). [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [Link]

-

PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

ResearchGate. (2023). FT-IR data of pyrimidine derivatives compounds. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. [Link]

-

Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

National Institutes of Health. Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

PubChem. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. [Link]

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

-

Cheminfo.org. Predict 1H NMR spectra. [Link]

-

MDPI. (2018). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

Sources

- 1. CAS 188781-46-6 | 4H21-3-3Z | MDL MFCD10697912 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound - C7H2F6N2O2 | CSSS00016997577 [chem-space.com]

- 3. calpaclab.com [calpaclab.com]

- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. article.sapub.org [article.sapub.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 188781-46-6|this compound|BLD Pharm [bldpharm.com]

The Strategic Advantage of Trifluoromethylation in the Biological Activity of Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Part 1: The Trifluoromethyl Group: A Paradigm Shift in Pyrimidine Bioactivity

The strategic incorporation of a trifluoromethyl (CF₃) group into the pyrimidine scaffold represents a significant advancement in medicinal chemistry and agrochemical design.[1] This is not a mere substitution but a fundamental alteration of the molecule's physicochemical properties, which in turn profoundly enhances its biological activity. The CF₃ group is a compact yet powerful electron-withdrawing moiety that imparts several key advantages over a simple methyl group or hydrogen atom.[2]

One of the most critical impacts of the CF₃ group is the enhancement of lipophilicity.[2][3] This increased "fat-loving" nature facilitates the molecule's ability to permeate biological membranes, a crucial step in reaching its intended target within a cell or organism.[2][3] Furthermore, the strong carbon-fluorine bonds within the CF₃ group are highly resistant to metabolic degradation, particularly oxidative processes in the liver.[4] This increased metabolic stability translates to a longer half-life and sustained therapeutic or protective effect.[4][5]

From an electronic standpoint, the high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[2][6] This can significantly alter the electron distribution within the pyrimidine ring, thereby improving electrostatic and hydrogen bonding interactions with biological targets such as enzymes and receptors.[2] The CF₃ group is often employed as a bioisostere, replacing a methyl or even a nitro group to fine-tune the steric and electronic profile of a lead compound, often leading to improved potency and a more desirable safety profile.[4][7][8][9][10][11]

Part 2: Synthesis of Trifluoromethylated Pyrimidines: A General and Adaptable Protocol

The synthesis of trifluoromethylated pyrimidines often commences with readily available fluorinated building blocks. A common and versatile starting material is ethyl trifluoroacetoacetate.[12][13][14] The general synthetic strategy involves a series of well-established organic reactions, including cyclization, chlorination, and substitution, to construct the desired pyrimidine derivatives.[14]

Experimental Protocol: A Four-Step Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives

This protocol outlines a representative synthesis of trifluoromethyl pyrimidine derivatives bearing an amide moiety, adapted from established methodologies.[12][13]

Workflow for the Synthesis of Trifluoromethylated Pyrimidines

Caption: A generalized four-step synthetic workflow for producing trifluoromethylated pyrimidine derivatives.

Step 1: Ring Closure Reaction

-

To a solution of ethyl trifluoroacetoacetate, add an appropriate amidine or related nitrogen-containing compound.

-

The reaction is typically carried out in the presence of a base such as sodium ethoxide or sodium methoxide, which acts as a condensing medium.[15]

-

The mixture is refluxed in a suitable solvent (e.g., ethanol) to facilitate the cyclization and formation of the pyrimidine ring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation and filtration.

Step 2: Chlorination

-

The pyrimidine intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

This reaction is typically performed at an elevated temperature to drive the conversion of hydroxyl groups to chlorine atoms.

-

After the reaction is complete, the excess chlorinating agent is carefully removed, often by distillation under reduced pressure.

-

The chlorinated pyrimidine intermediate is then purified, for example, by column chromatography.

Step 3: Nucleophilic Substitution

-

The chlorinated intermediate is reacted with a nucleophile containing a linker moiety appropriate for further functionalization. This could be, for example, a compound containing a hydroxyl or amino group.

-

The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃).[14]

-

The reaction is stirred at a controlled temperature (e.g., in an ice bath) for several hours.[14]

-

The resulting key intermediate is isolated and purified.

Step 4: Amide Coupling

-

The key intermediate from Step 3 is dissolved in a solvent like dichloromethane.

-

An aromatic acid and a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), are added.[12][13]

-

A catalytic amount of a base, for instance, dimethylaminopyridine (DMAP), is also included.[12][13]

-

The reaction is stirred at room temperature for 8-10 hours.[12][13]

-

The final product is purified by column chromatography to yield the target trifluoromethyl pyrimidine derivative.[12][13]

Part 3: A Broad Spectrum of Biological Activities

The trifluoromethylpyrimidine scaffold is a privileged structure that has given rise to compounds with a wide array of biological activities, making it a focal point in the development of new pharmaceuticals and agrochemicals.

Antifungal and Insecticidal Activity

Trifluoromethylated pyrimidines have demonstrated significant potential in crop protection.[3][13] A number of derivatives have been synthesized and shown to exhibit potent antifungal activity against a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Pyricularia oryzae.[12][13][14] For instance, certain novel trifluoromethyl pyrimidine derivatives have shown better activity against Rhizoctonia solani than the commercial fungicide azoxystrobin.[14]

In addition to their fungicidal properties, these compounds have also been evaluated for their insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda.[12][13] The enhanced lipophilicity imparted by the CF₃ group is thought to improve penetration into fungal cells and insect tissues, contributing to their efficacy.[3]

Table 1: Antifungal and Antiviral Activity of Representative Trifluoromethyl Pyrimidine Derivatives

| Compound ID | Target Organism/Virus | Activity Metric | Value (µg/mL) | Reference |

| 5u | Rhizoctonia solani | EC₅₀ | 26.0 | [14] |

| 5j | Tobacco Mosaic Virus (Curative) | EC₅₀ | 126.4 | [14] |

| 5m | Tobacco Mosaic Virus (Protective) | EC₅₀ | 103.4 | [14] |

Anticancer Activity and Kinase Inhibition

A significant area of research for trifluoromethylated pyrimidines is in oncology. These compounds have been investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

Dual FLT3 and CHK1 Inhibition: Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[16] One such compound, designated as compound 30 , exhibited excellent potency against both kinases and strong antiproliferative activity against MV4-11 leukemia cells.[16] Importantly, it also showed high selectivity over the related kinase c-Kit and low potential for hERG inhibition, which is a critical safety consideration.[16]

EGFR Inhibition: Other series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as inhibitors of the epidermal growth factor receptor (EGFR), a key target in various cancers.[17] One promising compound, 9u , demonstrated potent inhibitory activity against EGFR and significant antiproliferative effects on A549 lung cancer cells, with an IC₅₀ value of 0.35 µM.[17] Further studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase in these cancer cells.[17][18]

PYK2 Inhibition: Diaminopyrimidine derivatives containing a trifluoromethyl group have been developed as inhibitors of proline-rich tyrosine kinase 2 (PYK2).[19] Researchers successfully transformed a FAK-selective series into compounds with good PYK2 potency and selectivity, highlighting the tunability of this scaffold.[19]

Table 2: Kinase Inhibitory and Antiproliferative Activities of Lead Trifluoromethyl Pyrimidine Compounds

| Compound ID | Target Kinase(s) | Antiproliferative IC₅₀ (Cell Line) | Kinase IC₅₀ (nM) | Reference |

| 30 | FLT3-D835Y, CHK1 | <4 nM (MV4-11) | FLT3-D835Y: 1.5, CHK1: 3.2 | [1][16] |

| 9u | EGFR | 0.35 µM (A549) | 91 | [17] |

| 17v | Not specified | 2.27 µM (H1975) | Not specified | [18] |

Mechanism of Action: Apoptosis Induction in Cancer Cells

Caption: Proposed mechanism of apoptosis induction by compound 17v in H1975 cancer cells.[18]

Antiviral Activity

The incorporation of a trifluoromethyl group into pyrimidine nucleosides has been shown to significantly enhance their antiviral properties.[20][21] This modification can improve the interaction with viral enzymes and increase the metabolic stability of the nucleoside analogs.[20] For example, trifluoromethylated pyrimidine derivatives have been investigated for their activity against the Tobacco Mosaic Virus (TMV), with some compounds showing curative and protective activities superior to the commercial agent ningnanmycin.[14]

Furthermore, the trifluoromethyl group is a key feature in several FDA-approved antiviral drugs.[5] For instance, Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS, contains a trifluoromethyl group that is crucial for its activity.[4][5] Similarly, Tecovirimat, a drug approved for the treatment of smallpox, possesses a para-trifluoromethyl group that contributes to its optimal metabolic stability and pharmacokinetic profile.[5]

Part 4: Structure-Activity Relationships and Future Directions

The extensive research into trifluoromethylated pyrimidines has yielded valuable insights into their structure-activity relationships (SAR). For instance, in a series of antiviral compounds, it was found that the introduction of a methyl group at a specific position on the pyrimidine ring could enhance the biological activity.[14] In the development of FGFR3 inhibitors, the introduction of fluorine atoms into a phenyl ring substituent was shown to enhance inhibitory activity, with molecular dynamics simulations suggesting a favorable hydrogen bond interaction with the target enzyme.[22]

The future of trifluoromethylated pyrimidines in drug discovery and agrochemical development appears bright. The versatility of the pyrimidine scaffold, combined with the beneficial properties of the trifluoromethyl group, provides a robust platform for the design of novel bioactive molecules. Further exploration of SAR through combinatorial chemistry and computational modeling will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved safety profiles. The continued investigation into their mechanisms of action will also open up new avenues for therapeutic intervention and crop protection.

Part 5: References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Syncom. [Link]

-

A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Simple synthesis of trifluoromethylated pyrimidine nucleosides. RSC Publishing. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ChEMBL - EMBL-EBI. [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PMC - NIH. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]

-

The role of fluorine in antiviral drug discovery. ResearchGate. [Link]

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PMC. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. ResearchGate. [Link]

-

The importance of trifluoromethyl pyridines in crop protection. PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

-

Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Document: The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB<sub>1</sub> Receptor Positive Allosteric Modulat... - ChEMBL [ebi.ac.uk]

- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 14. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine-5-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-5-carboxylic acid moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile chemical handles make it a crucial building block in the design and synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the applications of pyrimidine-5-carboxylic acids, delving into their synthesis, diverse biological activities, and structure-activity relationships (SAR). We will explore their utility in the development of anticancer, antimicrobial, and anti-inflammatory drugs, supported by detailed mechanistic insights and experimental protocols.

Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Core

Pyrimidine, a fundamental component of nucleic acids, is a six-membered aromatic ring containing two nitrogen atoms.[3][4] The incorporation of a carboxylic acid group at the 5-position significantly enhances its potential as a pharmacophore. This functional group provides a key interaction point for binding to biological targets through hydrogen bonding and ionic interactions. Furthermore, the pyrimidine-5-carboxylic acid scaffold serves as a versatile synthetic intermediate, allowing for a wide range of structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1][5]

The inherent biological relevance of the pyrimidine nucleus, combined with the synthetic tractability of the 5-carboxylic acid derivative, has made this scaffold a focal point in the quest for new drugs to combat a multitude of diseases.[2][4][6]

Synthetic Strategies: Accessing the Pyrimidine-5-Carboxylic Acid Core

The construction of the pyrimidine-5-carboxylic acid ring system can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the pyrimidine ring. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related N-C-N fragment.[7]

General Synthetic Approach: A Representative Protocol

A widely employed method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[3][8][9][10][11] This approach is particularly valuable as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [8][10][11]

-

Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

-

To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add methyl 3,3-dimethoxypropionate dropwise at 0°C under a nitrogen atmosphere.

-

Following the addition, add methyl formate dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature until the consumption of starting materials is observed by thin-layer chromatography (TLC).

-

The resulting precipitate, the sodium salt, is filtered, washed with anhydrous ether, and dried under vacuum. This salt is stable at room temperature under a nitrogen atmosphere.

-

-

Condensation with Amidinium Salts:

-

To a solution of the prepared sodium salt in an appropriate solvent (e.g., ethanol), add the desired amidinium salt (e.g., acetamidinium chloride).

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.

-

-

Hydrolysis to the Carboxylic Acid:

-

The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., lithium hydroxide) in a mixture of THF and water, followed by acidification.

-

Causality Behind Experimental Choices:

-

The use of sodium hydride, a strong base, is crucial for the deprotonation of methyl 3,3-dimethoxypropionate, initiating the condensation with methyl formate.

-

Conducting the reaction under a nitrogen atmosphere prevents the quenching of the strong base and other reactive intermediates by atmospheric moisture.

-

The choice of amidinium salt directly determines the substituent at the 2-position of the pyrimidine ring, offering a modular approach to library synthesis.

Caption: General workflow for the synthesis of pyrimidine-5-carboxylic acids.

Therapeutic Applications: A Multifaceted Scaffold

The pyrimidine-5-carboxylic acid framework is a versatile platform for the development of drugs targeting a wide array of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][4][12][13]

Anticancer Activity

Pyrimidine derivatives are well-established anticancer agents, with notable examples including 5-fluorouracil.[2][3] The pyrimidine-5-carboxylic acid scaffold has been extensively explored for the development of novel antineoplastic drugs.[12][13][14][15]

Mechanism of Action: Many pyrimidine-based anticancer agents function as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and various kinases.[16] For instance, pyrimidine-5-carboxylic acid derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[17]

Caption: Inhibition of the COX-2 enzyme by pyrimidine-5-carboxylic acid derivatives.

SAR Insights:

-

The presence of specific substituents on the pyrimidine ring can confer selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is desirable to minimize gastrointestinal side effects. [10]* The carboxylic acid moiety can mimic the binding of the natural substrate, arachidonic acid, to the active site of the COX enzyme.

Table 2: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

| Compound ID | Target | Assay | IC50 (µmol) | Reference |

| 5 | COX-2 | In vitro COX inhibition | 0.04 ± 0.09 | [10] |

| 6 | COX-2 | In vitro COX inhibition | 0.04 ± 0.02 | [10] |

| Celecoxib (Standard) | COX-2 | In vitro COX inhibition | 0.04 ± 0.01 | [10] |

Future Perspectives and Conclusion

The pyrimidine-5-carboxylic acid scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent "drug-like" properties and synthetic accessibility make it an attractive starting point for the development of new and improved therapeutics. Future research will likely focus on:

-

Scaffold Hopping and Bioisosteric Replacement: Exploring novel heterocyclic systems that mimic the key interactions of the pyrimidine-5-carboxylic acid core to discover new intellectual property and improved drug candidates.

-

Targeted Drug Delivery: Conjugating pyrimidine-5-carboxylic acid-based drugs to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.

-

Multi-target Ligands: Designing single molecules based on the pyrimidine-5-carboxylic acid scaffold that can modulate multiple biological targets simultaneously, which could be particularly beneficial for complex diseases like cancer.

References

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):353-358. Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

ResearchGate. Green synthesis and 3D pharmacophore study of pyrimidine and glucoside derivatives with in vitro potential anticancer and antioxidant activities. [Link]

-

Journal of the American Chemical Society, 1941, 63(1): 113-115. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. [Link]

-

RSC Advances, 2021, 11(12), 6563-6593. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research, 2023, 13(2): 1-11. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

-

ResearchGate. Pyrimidine -5-carbonitril derivatives as anticancer agents. [Link]

-

ResearchGate. SYNTHESIS, ANTI-INFLAMMATORY AND ANTI-MICROBIAL ACTIVITY OF PYRIMIDINE-5-CARBOXYLATE DERIVATIVES. [Link]

-

Indian Journal of Pharmaceutical Sciences, 2011, 73(5): 471-480. Pyrimidine as antiinflammatory agent: A review. [Link]

-

Molecules, 2022, 27(19), 6589. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

RSC Advances, 2021, 11(12), 6563-6593. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

Biochemical Pharmacology, 1988, 37(13), 2653-2660. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. [Link]

-

Mansoura Journal of Pharmaceutical Sciences, 2012, 28(1). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2022, 7(4): 10-15. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]

-

Molecules, 2021, 26(23), 7338. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

Pharmaceuticals, 2024, 17(10), 1258. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Pharmacia, 2024, 71, 125-135. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. [Link]

-

Molecules, 2021, 26(8), 2135. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

International Journal of Molecular Sciences, 2024, 25(10), 5488. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

Molecules, 2011, 16(8), 6836-6848. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. [Link]

-

Molecules, 2022, 27(11), 3594. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

Medicinal Chemistry, 2023, 19(1), 10-30. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Molecules, 2021, 26(8), 2135. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. [Link]

-

Chemistry Central Journal, 2018, 12, 49. Therapeutic potential of heterocyclic pyrimidine scaffolds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijrpr.com [ijrpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 16. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of Novel EGFR Inhibitors: A Strategic Guide to Leveraging Pyrimidine Scaffolds

An In-Depth Technical Guide for Drug Development Professionals

Preamble: The Imperative for Next-Generation EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, governing critical processes like proliferation, differentiation, and survival.[1][2][3] Its aberrant activation, often through mutation or overexpression, is a well-established driver in numerous malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[4][5][6][7] This has rightfully positioned EGFR as a primary target for cancer therapy.[8][9][10]

The advent of small-molecule Tyrosine Kinase Inhibitors (TKIs) revolutionized the treatment landscape for EGFR-mutant cancers. First-generation reversible inhibitors like gefitinib and erlotinib, and second-generation covalent inhibitors such as afatinib, offered significant clinical benefits.[6][10] However, their long-term efficacy is almost invariably cut short by the emergence of acquired resistance, most commonly the T790M "gatekeeper" mutation.[11] This clinical reality spurred the development of third-generation inhibitors, with the pyrimidine-based Osimertinib (AZD9291) being a landmark success.[12][13][14] Osimertinib was specifically designed to be active against tumors harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby reducing toxicity.[14][15]

Despite this triumph, the evolutionary arms race continues. A tertiary C797S mutation, which blocks the covalent binding of irreversible inhibitors like Osimertinib, has emerged as a significant mechanism of resistance, rendering these potent drugs ineffective.[15][16][17] This pressing clinical challenge necessitates the discovery of fourth-generation inhibitors capable of targeting these triple-mutant EGFR variants.

This guide provides a comprehensive technical framework for researchers engaged in this critical endeavor, focusing on the strategic use of the pyrimidine scaffold—a privileged core structure in modern kinase inhibitor design.[18][19][20] We will dissect the discovery workflow from target validation to preclinical assessment, emphasizing the causal logic behind experimental choices and providing field-proven protocols.

The Pyrimidine Scaffold: A Privileged Chemical Architecture